Acyl Chain Length: C8 (Target) vs. C9 (Nordihydrocapsaicin) vs. C10 (Capsaicin/Dihydrocapsaicin)
The target compound possesses a 6-methylheptanamide (C8) saturated acyl chain, which is one methylene unit shorter than nordihydrocapsaicin (7-methyloctanamide, C9) and two units shorter than dihydrocapsaicin (8-methylnonanamide, C10) . This structural truncation directly reduces the total carbon count to 16 (C₁₆H₂₅NO₃) versus 17 (C₁₇H₂₇NO₃) for nordihydrocapsaicin and 18 (C₁₈H₂₉NO₃) for dihydrocapsaicin, with corresponding molecular weight decrements of 14.03 Da and 28.06 Da, respectively [1]. SAR studies on synthetic capsaicinoids (C2–C16) demonstrate that the C9–C10 acyl chain length represents the optimum for both TRPV1-mediated pungency and bioactivity in etiolated wheat coleoptile assays, with shorter chains producing progressively weaker responses [2].
| Evidence Dimension | Acyl side-chain length (number of carbon atoms in fatty acid moiety) |
|---|---|
| Target Compound Data | C8 (6-methylheptanoic acid; molecular formula C₁₆H₂₅NO₃; MW 279.37 Da) |
| Comparator Or Baseline | Nordihydrocapsaicin: C9 (7-methyloctanoic acid; C₁₇H₂₇NO₃; MW 293.40 Da); Dihydrocapsaicin: C10 (8-methylnonanoic acid; C₁₈H₂₉NO₃; MW 307.43 Da); Capsaicin: C10, unsaturated (C₁₈H₂₇NO₃; MW 305.41 Da) |
| Quantified Difference | −1 carbon / −14.03 Da vs. nordihydrocapsaicin; −2 carbons / −28.06 Da vs. dihydrocapsaicin; −2 carbons / −26.04 Da vs. capsaicin |
| Conditions | Structural identity confirmed by PubChem CID 25200611, NP-MRD NP0341926, and validated GC-MS/HPLC-MS methods in Capsicum spp. extracts |
Why This Matters
Chain length governs lipophilicity, TRPV1 binding pocket occupancy, and ultimately both pungency intensity and receptor activation kinetics—making the C8 compound a critical negative control or low-activity reference probe in structure–activity studies.
- [1] PubChem. Compound Summary for CID 25200611: Nornordihydrocapsaicin. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/25200611. View Source
- [2] Barbero GF, Molinillo JMG, Varela RM, Palma M, Macías FA, Barroso CG. Application of Hansch's Model to Capsaicinoids and Capsinoids: A Study Using the Quantitative Structure−Activity Relationship. J Agric Food Chem. 2010;58(6):3342-3349. doi:10.1021/jf9035029. View Source
